molecular formula C17H20ClNO B1513461 S(-)-SCH-23388, Des-chloro hydrochloride CAS No. 109010-52-8

S(-)-SCH-23388, Des-chloro hydrochloride

Cat. No. B1513461
CAS RN: 109010-52-8
M. Wt: 289.8 g/mol
InChI Key: RHYVYDUSYMTHIF-LMOVPXPDSA-N
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Description

S(-)-SCH-23388, Des-chloro hydrochloride, is a synthetic molecule that is used in scientific research to study the effects of various biological processes. It is a potent and selective agonist of the dopamine D2 receptor, and is often used to study the effects of dopamine on the brain. It has been used in a variety of studies, ranging from the effects of dopamine on behavior to the effects of dopamine on neuronal development.

Scientific Research Applications

S(-)-SCH-23388, Des-chloro hydrochloride, has been used in a variety of scientific research applications. It has been used to study the effects of dopamine on behavior, such as locomotor activity and reward-seeking behavior. It has also been used to study the effects of dopamine on neuronal development and plasticity. Additionally, it has been used to study the effects of dopamine on neurodegenerative diseases, such as Parkinson’s disease.

Mechanism of Action

S(-)-SCH-23388, Des-chloro hydrochloride, is a potent and selective agonist of the dopamine D2 receptor. When the molecule binds to the dopamine D2 receptor, it activates the receptor and triggers a cascade of biochemical and physiological effects. These effects can range from changes in behavior to changes in neuronal development.
Biochemical and Physiological Effects
S(-)-SCH-23388, Des-chloro hydrochloride, has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity and reward-seeking behavior in animal models. Additionally, it has been shown to increase the expression of genes related to neuronal development and plasticity. Finally, it has been shown to reduce the symptoms of neurodegenerative diseases, such as Parkinson’s disease.

Advantages and Limitations for Lab Experiments

S(-)-SCH-23388, Des-chloro hydrochloride, has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective agonist of the dopamine D2 receptor, allowing for precise control over the effects of dopamine on the brain. Additionally, it is relatively easy to synthesize and purify, making it an ideal molecule for use in laboratory experiments. However, it is important to note that S(-)-SCH-23388, Des-chloro hydrochloride, does not have any known toxic effects, making it safe for use in laboratory experiments.

Future Directions

S(-)-SCH-23388, Des-chloro hydrochloride, has a variety of potential future directions for scientific research. One potential future direction is to further investigate the effects of dopamine on behavior, neuronal development, and neurodegenerative diseases. Additionally, further research could be done to investigate the potential therapeutic applications of S(-)-SCH-23388, Des-chloro hydrochloride, such as the treatment of Parkinson’s disease. Finally, further research could be done to investigate the potential side effects of S(-)-SCH-23388, Des-chloro hydrochloride, such as the potential for addiction.

properties

IUPAC Name

(5S)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-18-10-9-14-7-8-15(19)11-16(14)17(12-18)13-5-3-2-4-6-13;/h2-8,11,17,19H,9-10,12H2,1H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYVYDUSYMTHIF-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=C(C=C2)O)C(C1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C=C(C=C2)O)[C@@H](C1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746818
Record name (5S)-3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S(-)-SCH-23388, Des-chloro hydrochloride

CAS RN

1217444-86-4, 109010-52-8
Record name 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-3-methyl-5-phenyl-, hydrochloride (1:1), (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217444-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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